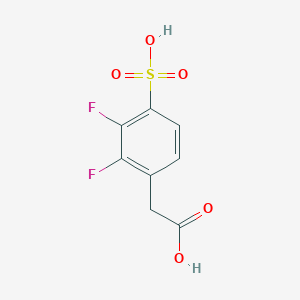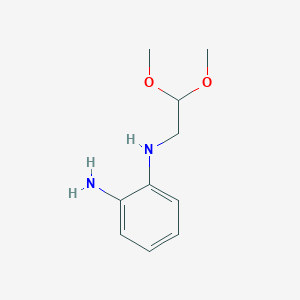
N1-(2,2-dimethoxyethyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,2-dimethoxyethyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H16N2O2 It is a derivative of benzene and contains two methoxy groups attached to an ethyl chain, which is further connected to a benzene ring with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-dimethoxyethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with 2,2-dimethoxyethanol under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.
化学反応の分析
Types of Reactions
N1-(2,2-dimethoxyethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学的研究の応用
N1-(2,2-dimethoxyethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N1-(2,2-dimethoxyethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
N1,N2-dimethylbenzene-1,2-diamine: This compound has similar structural features but lacks the methoxy groups.
N1-(2-ethoxyethyl)benzene-1,2-diamine: Similar in structure but with an ethoxy group instead of methoxy groups.
Uniqueness
N1-(2,2-dimethoxyethyl)benzene-1,2-diamine is unique due to the presence of the methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-N-(2,2-dimethoxyethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-10(14-2)7-12-9-6-4-3-5-8(9)11/h3-6,10,12H,7,11H2,1-2H3 |
InChIキー |
VCGAFAZXHXXISV-UHFFFAOYSA-N |
正規SMILES |
COC(CNC1=CC=CC=C1N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


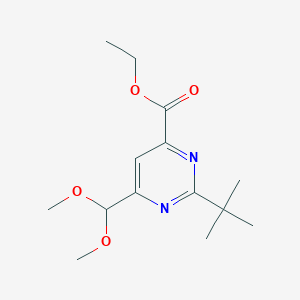
![2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid](/img/structure/B14866113.png)

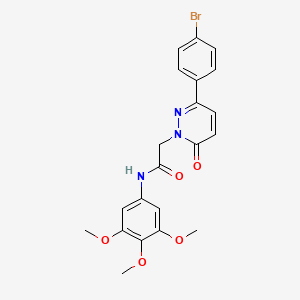
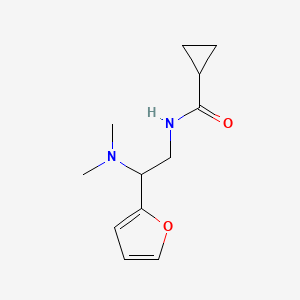
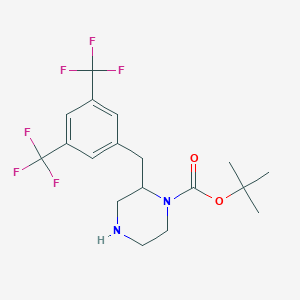
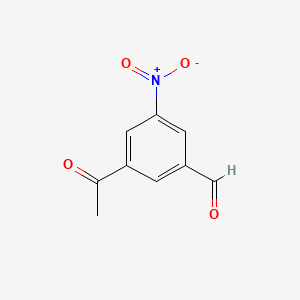

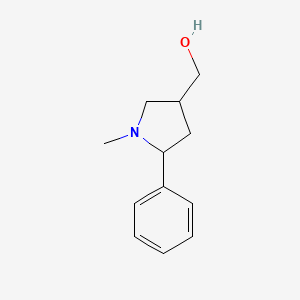
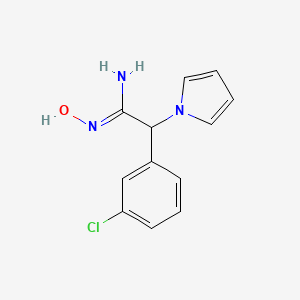
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide](/img/structure/B14866164.png)

![tert-butyl 4-ethynyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14866173.png)
